molecular formula C10H11NO3 B13230381 2-(Tetrahydrofuran-3-yl)isonicotinic acid

2-(Tetrahydrofuran-3-yl)isonicotinic acid

Cat. No.: B13230381
M. Wt: 193.20 g/mol
InChI Key: GUFOXNGRJKMNLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextual Significance of Pyridine (B92270) Carboxylic Acid Derivatives in Organic Chemistry

Pyridine carboxylic acids are a class of organic compounds that are derivatives of pyridine with a carboxylic acid substituent. wikipedia.org They exist as three isomers: picolinic acid (2-pyridinecarboxylic acid), nicotinic acid (3-pyridinecarboxylic acid), and isonicotinic acid (4-pyridinecarboxylic acid). wikipedia.org The presence of the nitrogen atom in the aromatic ring gives these compounds unique electronic properties and makes them versatile scaffolds in medicinal chemistry. nih.gov

The pyridine ring is electron-deficient and aromatic, which allows for π-π stacking and hydrogen bond interactions with biological targets, thereby enhancing binding affinity. nih.gov The carboxylic acid group adds polarity and can coordinate with metal ions, a feature that is particularly useful in the inhibition of enzymes. nih.gov Furthermore, the ease of substitution at various positions on the pyridine ring provides structural flexibility, allowing for the fine-tuning of a compound's activity and selectivity. nih.gov

Derivatives of pyridine carboxylic acids have led to the development of a wide array of pharmaceuticals for treating conditions such as tuberculosis, cancer, diabetes, and Alzheimer's disease. nih.gov

Table 1: Isomers of Pyridine Carboxylic Acid

Common NameSystematic NameStructural Formula
Picolinic acid2-pyridinecarboxylic acidC₆H₅NO₂
Nicotinic acid3-pyridinecarboxylic acidC₆H₅NO₂
Isonicotinic acid4-pyridinecarboxylic acidC₆H₅NO₂

Role of the Tetrahydrofuran (B95107) Moiety in Contemporary Synthetic Chemistry

The tetrahydrofuran (THF) moiety is a saturated five-membered cyclic ether that is a common substructure in a vast number of natural products and biologically active molecules. nih.govresearchgate.net This structural unit is found in various classes of natural products, including lignans, polyether ionophores, and macrodiolides, which exhibit a diverse range of biological activities such as antitumor, antimalarial, and antimicrobial properties. nih.gov

The prevalence and importance of the tetrahydrofuran ring in medicinally relevant compounds have spurred significant interest in developing efficient synthetic methods for its construction. researchgate.net These methods include direct substitutions, cyclization onto oxo-carbenium ions, oxa-Michael cyclizations, and transition-metal-mediated hydroalkoxylations. researchgate.net

In medicinal chemistry, the THF ring is not only a component of active molecules but also serves as a versatile synthetic intermediate that can undergo ring-opening and ring-expansion reactions. researchgate.net Its ability to influence the conformation and solubility of a molecule makes it a valuable component in drug design.

Overview of Current Research Trajectories for 2-(Tetrahydrofuran-3-yl)isonicotinic acid

While specific research on this compound is limited, its structure suggests several potential research trajectories. The combination of the pharmacologically significant isonicotinic acid core with the versatile tetrahydrofuran moiety presents opportunities for the development of novel therapeutic agents.

Future research is likely to focus on the synthesis of a library of derivatives by modifying both the pyridine and tetrahydrofuran rings to explore their structure-activity relationships. The compound could be investigated for its potential as an inhibitor of various enzymes, leveraging the known properties of pyridine carboxylic acid derivatives. nih.gov Furthermore, its potential as an antibacterial or anticancer agent could be explored, given the biological activities associated with both of its constituent motifs. nih.govnih.govresearchgate.net The synthesis and biological evaluation of such hybrid molecules represent a promising area for future investigation in medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

2-(oxolan-3-yl)pyridine-4-carboxylic acid

InChI

InChI=1S/C10H11NO3/c12-10(13)7-1-3-11-9(5-7)8-2-4-14-6-8/h1,3,5,8H,2,4,6H2,(H,12,13)

InChI Key

GUFOXNGRJKMNLC-UHFFFAOYSA-N

Canonical SMILES

C1COCC1C2=NC=CC(=C2)C(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Tetrahydrofuran 3 Yl Isonicotinic Acid

Strategic Approaches to the Core Scaffold Synthesis

The creation of the fundamental structure of 2-(tetrahydrofuran-3-yl)isonicotinic acid can be approached through several strategic routes. These methods focus on either building the molecule by joining the two key heterocyclic precursors or by modifying a pre-existing isonicotinic acid framework.

Cross-coupling reactions are a powerful tool for forging the C-C bond between the pyridine (B92270) and tetrahydrofuran (B95107) rings. These reactions typically involve an activated pyridine derivative and a tetrahydrofuran-based organometallic or organoboron reagent. A prime example is the Suzuki-Miyaura coupling, which would utilize a halogenated isonicotinic acid ester and a tetrahydrofuran-3-ylboronic acid derivative. researchgate.net

The general scheme for such a reaction would be:

Pyridine Precursor: Methyl 2-chloroisonicotinate or Methyl 2-bromoisonicotinate

Tetrahydrofuran Precursor: Tetrahydrofuran-3-ylboronic acid or its pinacol (B44631) ester derivative.

Catalyst System: A palladium(0) catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), is essential for the catalytic cycle. mdpi.com

Base and Solvent: A base like sodium carbonate or potassium phosphate (B84403) is required, with solvents such as toluene, dioxane, or DMF being commonly used.

The reaction conditions are critical for achieving high yields and minimizing side reactions.

Table 1: Hypothetical Suzuki-Miyaura Coupling Conditions

Entry Pyridine Substrate Boron Reagent Catalyst Base Solvent Yield (%)
1 Methyl 2-chloroisonicotinate Tetrahydrofuran-3-ylboronic acid Pd(PPh₃)₄ Na₂CO₃ Toluene/H₂O 65
2 Methyl 2-bromoisonicotinate (Tetrahydrofuran-3-yl)boronic acid pinacol ester PdCl₂(dppf) K₃PO₄ Dioxane 78

An alternative strategy involves starting with a pre-formed isonicotinic acid derivative and introducing the tetrahydrofuran moiety. This can be achieved by first metalating the pyridine ring at the 2-position, followed by reaction with a suitable tetrahydrofuran-based electrophile. google.com For instance, directed ortho-metalation (DoM) can be used, where a directing group on the pyridine ring facilitates regioselective lithiation.

A plausible reaction sequence could be:

Protection of the carboxylic acid of isonicotinic acid as an ester or another suitable group.

Directed metalation at the C-2 position using a strong base like lithium diisopropylamide (LDA).

Quenching the resulting organolithium species with a tetrahydrofuran-3-yl electrophile, such as 3-bromotetrahydrofuran.

This approach offers a high degree of control over the position of functionalization. nih.gov

Achieving the correct regiochemistry is paramount in the synthesis of this compound. The introduction of the tetrahydrofuran ring specifically at its C-3 position requires the use of a precursor that is already functionalized at this position. nih.gov Examples include 3-halotetrahydrofurans or tetrahydrofuran-3-one.

In a scenario using tetrahydrofuran-3-one, a Wittig-type reaction or a condensation followed by reduction could be envisioned to link it to the pyridine ring. However, the most direct methods rely on cross-coupling reactions where the point of attachment is predetermined by the position of the functional group on the tetrahydrofuran precursor. nih.gov The stability and accessibility of these 3-substituted tetrahydrofuran reagents are key factors in the feasibility of this approach.

Modern Catalytic Systems in the Synthesis of the Compound

Modern catalysis plays an indispensable role in the efficient and selective synthesis of this compound. Both transition metal catalysis and organocatalysis offer powerful solutions to the challenges posed by this synthesis.

Transition metals, particularly palladium, are central to many of the C-C bond-forming reactions used to synthesize the target compound. nih.gov As discussed, Suzuki-Miyaura couplings are a prominent example. Other palladium-catalyzed reactions like the Stille coupling (using an organotin reagent) or the Negishi coupling (using an organozinc reagent) could also be employed.

Recent advances in catalyst design have led to the development of highly active and selective catalysts. These often feature sophisticated phosphine (B1218219) ligands that enhance the efficiency of the catalytic cycle, allowing for lower catalyst loadings and milder reaction conditions.

Table 2: Comparison of Potential Transition Metal-Catalyzed Reactions

Reaction Name Tetrahydrofuran Reagent Key Advantages Potential Challenges
Suzuki-Miyaura Boronic acid/ester High functional group tolerance; commercially available reagents. Boronic acid stability can be an issue.
Stille Organostannane Mild reaction conditions. Toxicity and removal of tin byproducts.
Negishi Organozinc High reactivity and selectivity. Moisture and air sensitivity of reagents.
Heck 3-Vinyl-tetrahydrofuran Atom economy. Control of regioselectivity can be difficult.

Organocatalysis has emerged as a powerful alternative to metal-based catalysis, often providing excellent stereocontrol in asymmetric reactions. researchgate.net For the synthesis of this compound, an organocatalytic approach could be envisioned for the enantioselective introduction of the tetrahydrofuran moiety.

For example, a chiral amine or phosphoric acid catalyst could be used to mediate a conjugate addition of a nucleophilic pyridine derivative to a suitable α,β-unsaturated acceptor on the tetrahydrofuran ring, or vice versa. rsc.org While direct organocatalytic arylation of heterocycles is a developing field, such an approach could offer a pathway to enantiomerically pure versions of the target compound. This would be particularly valuable if one enantiomer exhibits superior biological activity. nih.gov

Principles of Green Chemistry in Synthesis Optimization

The optimization of synthetic routes for complex molecules like this compound is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. researchgate.net This involves developing protocols that are more energy-efficient, utilize safer solvents, and minimize waste generation. researchgate.net Key areas of focus include the adoption of alternative energy sources like microwave irradiation and the strategic selection and recovery of solvents.

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. nih.gov The industrial-scale synthesis of tetrahydrofuran (THF), a core component of the target molecule, typically involves the energy-intensive cyclodehydration of 1,4-butanediol. researchgate.net Research into microwave irradiation for this process represents a significant step towards a more efficient and greener synthesis. researchgate.net

The application of microwave heating has proven highly effective for the synthesis of various heterocyclic compounds. For instance, the synthesis of 2-aminonicotinic acids from 2-chloronicotinic acid with aqueous methylamine (B109427) can be completed in 1.5 to 2 hours under microwave irradiation at 120-140°C, showcasing a significant acceleration of the reaction. researchgate.net Similarly, certain 1,2,4-triazole (B32235) derivatives have been synthesized in just 15 minutes with an 81% yield using microwave assistance. nih.gov Another study demonstrated a reduction in reaction time from 27 hours with conventional heating to just 30 minutes under microwave irradiation for the synthesis of piperazine-azole-fluoroquinolone-based 1,2,4-triazole derivatives. nih.gov These examples underscore the potential of microwave technology to significantly improve the efficiency of synthesizing the isonicotinic acid moiety and related heterocycles. nih.govresearchgate.net

The key advantages of microwave-assisted protocols are summarized in the table below.

FeatureConventional HeatingMicrowave-Assisted SynthesisSource(s)
Reaction Time Hours to daysSeconds to minutes nih.gov
Energy Efficiency Lower (inefficient heat transfer)Higher (direct molecular heating) researchgate.net
Product Yield Variable, often lowerOften significantly higher nih.govresearchgate.net
Side Reactions More prevalent due to prolonged heatingMinimized due to shorter reaction times nih.gov

Solvent use is a major contributor to the environmental footprint of chemical synthesis, accounting for a significant portion of the waste generated. Green chemistry principles advocate for the use of non-toxic, biodegradable, and easily recoverable solvents. nih.gov The synthesis of isonicotinic acid derivatives has traditionally employed solvents such as tetrahydrofuran (THF), dichloromethane (B109758) (DCM), and N,N-dimethylformamide (DMF). google.comresearchgate.net However, there is a strong impetus to replace these with more sustainable alternatives. researchgate.net

Biomass-derived solvents are gaining prominence as green alternatives. nih.gov 2-Methyltetrahydrofuran (MTHF), which can be produced from levulinic acid, is a notable example. nih.govnih.gov Compared to THF, MTHF has lower water solubility, making it easier to separate and recover from aqueous reaction mixtures, thereby reducing waste and improving process efficiency. unibe.ch Other bio-derived solvents like alkyl levulinates have also been successfully applied in catalytic reactions. nih.gov

The selection of a solvent also impacts downstream processing, such as product extraction. Studies on the recovery of nicotinic acid from aqueous solutions have explored a range of conventional and natural non-toxic solvents, including 1-octanol, cyclohexane, and plant-based oils like sesame and rice bran oil, evaluating their extraction efficiencies. uni-pannon.hu The choice of solvent is critical for developing a sustainable process that includes efficient recovery and recycling loops.

The following table compares properties of conventional solvents with greener alternatives relevant to the synthesis of heterocyclic compounds.

SolventCategoryKey Properties & Green ConsiderationsSource(s)
Dichloromethane (DCM) ConventionalEffective solvent, but a suspected carcinogen and environmentally persistent. researchgate.net
Tetrahydrofuran (THF) ConventionalWidely used polar aprotic solvent; forms explosive peroxides. google.com
N,N-Dimethylformamide (DMF) ConventionalHigh boiling point makes it difficult to remove; classified as a substance of very high concern. researchgate.net
2-Methyltetrahydrofuran (MTHF) Green AlternativeBio-derived, low water solubility for easy recovery, higher boiling point than THF. nih.govunibe.ch
Ethyl Levulinate Green AlternativeBio-derived, biodegradable, low toxicity. nih.gov
Water Green AlternativeNon-toxic, non-flammable, and inexpensive; can be energy-intensive to remove. unibe.chuni-pannon.hu

By prioritizing solvents with favorable environmental, health, and safety profiles and designing processes that incorporate their recovery and reuse, the synthesis of this compound can be aligned with the principles of environmental sustainability.

Stereoselective Synthesis and Chiral Control

The biological activity of chiral molecules is often dependent on their specific stereochemistry. This compound possesses a stereocenter at the C3 position of the tetrahydrofuran ring, making stereoselective synthesis crucial for producing enantiomerically pure forms of the compound. Advanced synthetic strategies, including the use of chiral auxiliaries, asymmetric catalysis, and diastereoselective reactions, are employed to control the three-dimensional arrangement of atoms during the formation of the tetrahydrofuran ring. nih.gov

Asymmetric synthesis provides a direct route to enantiomerically enriched compounds. This can be achieved by employing either chiral auxiliaries or asymmetric catalysts.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed and can often be recovered for reuse. nih.gov For the synthesis of substituted tetrahydrofurans, chiral sulfoxide (B87167) auxiliaries have been used effectively. For example, a γ-hydroxyketone bearing a chiral sulfoxide can be converted to a 2,5-cis-disubstituted tetrahydrofuran with a diastereomeric ratio of 86:14. nih.gov Another approach involves the use of recyclable auxiliaries, such as 3,5-bis(trifluoromethyl)benzoate, in the synthesis of chiral tetrahydrofurans. nih.gov

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This method is highly efficient and aligns well with green chemistry principles. mdpi.com Various catalytic systems have been developed for the enantioselective synthesis of tetrahydrofuran derivatives. chemistryviews.org For instance, a copper-catalyzed asymmetric Henry reaction, followed by an iodocyclization of γ,δ-unsaturated alcohols, provides access to 2,5-polysubstituted tetrahydrofurans with excellent enantioselectivities, reaching up to 97% enantiomeric excess (ee). chemistryviews.org Chiral rhodium complexes have also been employed in asymmetric transformations to construct tetrahydrofuran rings. nih.gov Furthermore, the field of organocatalysis, which uses small, metal-free organic molecules as catalysts, has become a powerful tool for various asymmetric transformations, including those for synthesizing chiral heterocycles. nih.govresearchgate.net

Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters within a molecule. While the target compound has one stereocenter, the methodologies for controlling diastereoselectivity in the synthesis of more complex, polysubstituted tetrahydrofurans are highly relevant and demonstrate advanced principles of stereocontrol. nih.gov

The stereochemical outcome of cyclization reactions to form tetrahydrofuran rings can be influenced by various factors. In the reaction of γ,δ-epoxycarbanions with aldehydes, the formation of one predominant diastereoisomer is controlled by the relative rates of cyclization of the intermediate adducts, which are in equilibrium. sci-hub.stnih.gov This phenomenon is governed by the Curtin-Hammett principle, where the product ratio is determined by the energy difference of the transition states leading to the different diastereomers. sci-hub.st

Lewis acids play a crucial role in many diastereoselective ring-forming reactions. nih.gov For example, the treatment of certain epoxy diols with MgI₂ can lead to 2,3-cis-disubstituted tetrahydrofurans. nih.gov The choice of Lewis acid can dramatically influence the stereochemical outcome; in the ring contraction of a 4,5-dihydro-1,3-dioxepin, using (iPrO)₂TiCl₂ as the Lewis acid afforded one diastereomer with a 30:1 diastereomeric ratio (dr), whereas using TBSOTf yielded a different diastereomer with a 13:1 dr. nih.gov This difference is often attributed to the role of chelation in organizing the transition state. nih.gov

Other powerful methods for diastereoselective tetrahydrofuran synthesis include:

[3+2] Cycloadditions: Rhodium-catalyzed reactions of diazo compounds with aldehydes can produce highly substituted tetrahydrofurans, often as a single diastereomer. nih.gov

Iodoetherification: The cyclization of substrates containing a hydroxyl group at an allylic position can be controlled by a combination of stereoelectronic effects and allylic 1,3-strain to favor a specific trans relative stereochemistry. acs.org

Intramolecular Allyl Transfer: A TiCl₄-promoted intramolecular process can transform a 5-substituted lactol into a 2,5-cis-disubstituted tetrahydrofuran with a 6:1 ratio. researchgate.net

The table below summarizes various diastereoselective methods for synthesizing substituted tetrahydrofurans.

MethodKey Reagents/CatalystsStereocenter RelationshipDiastereomeric Ratio (dr)Source(s)
Epoxycarbanion CyclizationLi/K tert-butoxides2,3,5-trisubstitutedHigh diastereoselectivity sci-hub.stnih.gov
Lewis Acid Mediated Ring Contraction(iPrO)₂TiCl₂2,3,4-trisubstituted30:1 nih.gov
Lewis Acid Mediated Ring ContractionTBSOTf2,3,4-trisubstituted13:1 nih.gov
[4+3] AnnulationTMS-OTfBicyclic TetrahydrofuranN/A nih.gov
Lewis Acid Promoted AllylationTiCl₄2,5-cis6:1 researchgate.net
Lewis Acid Promoted AllylationAllylsilane, Lewis Acid2,5-trans12:1 researchgate.net

These advanced methodologies provide a robust toolkit for precisely controlling the stereochemistry during the synthesis of complex tetrahydrofuran-containing molecules like this compound and its analogues.

Chemical Reactivity and Derivatization of 2 Tetrahydrofuran 3 Yl Isonicotinic Acid

Reactions at the Carboxylic Acid Functionality

The carboxylic acid group is a versatile handle for derivatization, allowing for the formation of esters, amides, and the reduction to alcohols or aldehydes.

Esterification Reactions and Ester Derivative Synthesis

The carboxylic acid moiety of 2-(Tetrahydrofuran-3-yl)isonicotinic acid can be converted to its corresponding esters through several standard synthetic methods. These reactions are crucial for creating derivatives with modified solubility, stability, and biological activity.

One common approach involves the activation of the carboxylic acid using a coupling agent. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) can be employed to facilitate the reaction between the acid and an alcohol, often leading to high yields. researchgate.netnih.gov Another strategy is the Steglich esterification, which uses DCC in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).

Alternatively, the isonicotinic acid derivative can first be converted to a more reactive acyl chloride. This is typically achieved by treating the acid with thionyl chloride (SOCl₂) or oxalyl chloride, often with a catalytic amount of dimethylformamide (DMF). nih.govmdpi.com The resulting acyl chloride hydrochloride is then reacted with the desired alcohol in the presence of a base, such as triethylamine, to yield the ester. nih.gov This two-step process is effective for synthesizing various esters, including those that are more sterically hindered.

The table below summarizes common methods for the esterification of isonicotinic acid derivatives, which are applicable to this compound.

MethodReagentsTypical ConditionsReference
DCC CouplingAlcohol, N,N'-dicyclohexylcarbodiimide (DCC)Inert solvent (e.g., CH₂Cl₂), room temperature researchgate.netnih.gov
Acid Chloride Formation1. SOCl₂ or (COCl)₂, cat. DMF2. Alcohol, Triethylamine1. Reflux or room temp.2. Inert solvent (e.g., THF), 0°C to room temp. nih.govmdpi.com
Fischer-Speier EsterificationAlcohol, Strong Acid Catalyst (e.g., H₂SO₄)Reflux in excess alcohol sphinxsai.com

Amidation and Peptide Coupling Reactions for Nicotinamide (B372718) Scaffold Formation

The synthesis of amides from this compound is a key transformation for producing nicotinamide scaffolds, which are prevalent in biologically active molecules. nih.gov These reactions, often referred to as peptide coupling reactions, involve the formation of an amide bond between the carboxylic acid and a primary or secondary amine.

A widely used method employs peptide coupling reagents to activate the carboxylic acid in situ. A classic combination is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) as the condensation agent and 1-Hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and minimize racemization. nih.govnih.gov This approach is known for its mild conditions and high efficiency.

Similar to esterification, the acid can be converted to an acyl chloride using oxalyl chloride or thionyl chloride. mdpi.com The resulting acyl chloride is then reacted with the desired amine under basic conditions to form the nicotinamide derivative. mdpi.com This method is robust and suitable for a wide range of amines.

The following table outlines established amidation methods.

MethodReagentsTypical ConditionsReference
Peptide CouplingAmine, EDCI, HOBtInert solvent (e.g., CH₂Cl₂ or DMF), 0°C to room temp. nih.govnih.gov
Acid Chloride Formation1. (COCl)₂ or SOCl₂2. Amine, Base (e.g., Pyridine (B92270), Et₃N)1. Inert solvent2. Basic conditions, 0°C to room temp. mdpi.com
Carbodiimide/AdditiveAmine, DCC, HOBtSolvent mixture (e.g., THF/H₂O) nih.gov

Reduction of the Carboxylic Acid Group to Aldehydes and Alcohols

The carboxylic acid group of this compound can be reduced to form the corresponding primary alcohol or, with more difficulty, the aldehyde. These transformations provide access to different classes of compounds with unique chemical properties.

Reduction to Alcohols: Carboxylic acids are readily reduced to primary alcohols by powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes. commonorganicchemistry.com Borane-tetrahydrofuran (BH₃-THF) or borane-dimethyl sulfide (B99878) (BH₃-SMe₂) are often preferred as they can selectively reduce carboxylic acids in the presence of other functional groups like esters. commonorganicchemistry.comresearchgate.net Manganese(I)-catalyzed hydrosilylation using phenylsilane (B129415) (PhSiH₃) also offers a method for this reduction under mild conditions. nih.gov

Reduction to Aldehydes: The direct reduction of a carboxylic acid to an aldehyde is challenging as aldehydes are more easily reduced than the starting acid. Therefore, this conversion typically requires a two-step process. The carboxylic acid is first converted into a derivative such as a thioester or an ester. researchgate.netrsc.org This intermediate can then be reduced to the aldehyde using a less reactive reducing agent like Diisobutylaluminium hydride (DIBAL-H) at low temperatures. researchgate.net Another approach involves activating the carboxylic acid followed by reduction with sodium borohydride. commonorganicchemistry.comrsc.org

Common reduction methods are summarized below.

TransformationReagentsKey FeaturesReference
Acid to AlcoholLiAlH₄Powerful, non-selective reducing agent. commonorganicchemistry.com
Acid to AlcoholBH₃-THF or BH₃-SMe₂Selectively reduces acids over esters. commonorganicchemistry.comresearchgate.net
Acid to Aldehyde1. Convert to ester/thioester2. DIBAL-HRequires low temperature to prevent over-reduction to the alcohol. researchgate.net

Transformations of the Pyridine Ring System

The pyridine ring in this compound is an electron-deficient aromatic system, which dictates its reactivity towards substitution and other modifications.

Electrophilic and Nucleophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS): The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. uci.edu The presence of the carboxylic acid group, another electron-withdrawing group, further deactivates the ring. Electrophilic attack, if it occurs, is directed to the positions meta to the nitrogen and the carboxyl group. Therefore, substitution would be expected at the C-5 position. Reactions such as nitration or halogenation require harsh conditions and often result in low yields. libretexts.org

Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly when a good leaving group is present at the ortho or para position relative to the nitrogen. nih.govrsc.org For this compound, introducing a leaving group (e.g., a halogen) at the C-6 position would render it susceptible to displacement by nucleophiles like amines, alkoxides, or thiolates. The reaction proceeds through a Meisenheimer complex intermediate, and its rate is enhanced by the electron-withdrawing effect of the ring nitrogen and the carboxylic acid. nih.gov

Reaction TypeReactivity of Pyridine RingExpected Position of SubstitutionKey Considerations
Electrophilic Aromatic SubstitutionDeactivatedC-5Requires harsh reaction conditions.
Nucleophilic Aromatic SubstitutionActivated (with leaving group)C-6 (if leaving group is present)Favored by electron-withdrawing groups.

N-Oxidation and other Heterocyclic Nitrogen Modifications

The lone pair of electrons on the pyridine nitrogen atom makes it a site for electrophilic attack, most notably N-oxidation. Treatment of this compound with an oxidizing agent like hydrogen peroxide (H₂O₂) or a peroxy acid (e.g., m-CPBA) would readily form the corresponding N-oxide. wikipedia.org

Derivatization for Bioconjugation and Probe Development

The carboxylic acid moiety of this compound serves as a prime handle for covalent attachment to biomolecules, a process known as bioconjugation. This strategy is fundamental in the development of targeted therapeutics, diagnostic agents, and molecular probes. The most common approach involves the activation of the carboxylic acid to facilitate reaction with nucleophilic functional groups present on biomolecules, such as the primary amines of lysine (B10760008) residues in proteins. thermofisher.com

A widely employed method is the formation of an active ester, typically an N-hydroxysuccinimide (NHS) ester. This is achieved by treating the parent carboxylic acid with a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide. The resulting NHS ester is sufficiently reactive to form a stable amide bond with primary amines under mild, slightly alkaline conditions (pH 7.2-8.5), which are compatible with most proteins. thermofisher.com This reaction releases N-hydroxysuccinimide as a byproduct, which can be readily removed. thermofisher.com This approach allows for the stable linkage of the 2-(tetrahydrofuran-3-yl)isonicotinoyl scaffold to antibodies, enzymes, or other proteins for targeted delivery or functional studies.

Chemical Modifications of the Tetrahydrofuran (B95107) Ring

The saturated tetrahydrofuran ring offers additional sites for chemical modification, allowing for the introduction of new functional groups or the construction of more complex architectures. These modifications can be broadly classified into functionalization of the C-H bonds and reactions involving the cleavage of the ether ring.

Direct functionalization of the sp³ C-H bonds of the tetrahydrofuran ring is a powerful strategy for introducing molecular diversity. Modern catalytic methods, particularly those employing transition metals like nickel, have enabled such transformations under relatively mild conditions. Nickel-catalyzed cross-coupling reactions can achieve the arylation of C(sp³)–H bonds. researchgate.netacs.org This type of reaction often proceeds via a radical pathway, where a hydrogen atom is abstracted from the THF ring, followed by coupling with an aryl halide. researchgate.net

For an unsubstituted tetrahydrofuran molecule, functionalization preferentially occurs at the C2 or C5 positions (α to the oxygen atom) due to the electronic stabilization of the resulting radical intermediate. In this compound, the presence of the bulky isonicotinoyl substituent at the C3 position would sterically hinder reaction at the adjacent C2 and C4 positions. Consequently, C-H functionalization would be most likely to occur at the C5 position, the other carbon α to the ring oxygen. Dual catalysis systems, combining a nickel catalyst with a photoredox catalyst, have emerged as a forceful method to achieve these inert C-H bond functionalizations at room temperature. ucas.ac.cn

The ether linkage in the tetrahydrofuran ring is susceptible to cleavage under acidic conditions, particularly in the presence of Lewis acids. researchgate.net A Lewis acid can coordinate to the oxygen atom, activating the ring towards nucleophilic attack and subsequent opening. nih.govmdpi.comacs.org This ring-opening reaction generates a reactive intermediate, such as a carbocation, which can be trapped by various nucleophiles. nih.gov

Synthesis of Advanced Derivatives and Analogs

Building upon the isonicotinic acid core, a variety of advanced derivatives and analogs can be synthesized, most notably hydrazones and their cyclized thiazolidinone counterparts. These transformations typically begin with the conversion of the carboxylic acid to a more reactive intermediate.

The synthesis of hydrazone derivatives first requires the conversion of this compound into its corresponding hydrazide, 2-(tetrahydrofuran-3-yl)isonicotinohydrazide. This is a standard transformation often achieved by first esterifying the carboxylic acid (e.g., with methanol (B129727) or ethanol (B145695) to form the methyl or ethyl ester) and then reacting the ester with hydrazine (B178648) hydrate (B1144303) (H₂N-NH₂). google.com

The resulting isonicotinoyl hydrazide is a key building block. It readily undergoes condensation reactions with a wide array of aldehydes and ketones. orientjchem.orgresearchgate.net The nucleophilic amino group of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde or ketone, leading to the formation of a hydrazone, which is a subclass of Schiff bases characterized by the R₁R₂C=NNHR₃ structure. researchgate.net These reactions are typically performed by refluxing the reactants in a solvent like ethanol, sometimes with a catalytic amount of acid. orientjchem.orgresearchgate.net This method provides a straightforward route to a large library of derivatives by varying the carbonyl component.

Aldehyde/Ketone ReactantResulting Hydrazone Derivative NameR¹ GroupR² Group
Benzaldehyde(E)-N'-(benzylidene)-2-(tetrahydrofuran-3-yl)isonicotinohydrazidePhenylH
4-Hydroxybenzaldehyde(E)-N'-(4-hydroxybenzylidene)-2-(tetrahydrofuran-3-yl)isonicotinohydrazide4-HydroxyphenylH
4-Methoxybenzaldehyde (p-Anisaldehyde)(E)-N'-(4-methoxybenzylidene)-2-(tetrahydrofuran-3-yl)isonicotinohydrazide4-MethoxyphenylH
Cinnamaldehyde(E)-N'-(3-phenylallylidene)-2-(tetrahydrofuran-3-yl)isonicotinohydrazide(E)-StyrylH
Acetophenone(E)-N'-(1-phenylethylidene)-2-(tetrahydrofuran-3-yl)isonicotinohydrazidePhenylMethyl

The hydrazone derivatives synthesized in the previous step are versatile intermediates for constructing further heterocyclic systems. tandfonline.com A prominent example is the synthesis of 4-thiazolidinone (B1220212) analogs. tandfonline.comorientjchem.org This is achieved through a cyclocondensation reaction between a hydrazone and a mercaptoalkanoic acid, most commonly thioglycolic acid (mercaptoacetic acid). hilarispublisher.comnih.gov

In this reaction, the thiol group of thioglycolic acid attacks the imine carbon of the hydrazone, and the carboxylic acid group condenses with the secondary amine of the hydrazone moiety, eliminating a molecule of water to form the five-membered 4-thiazolidinone ring. tandfonline.comtandfonline.com The reaction is often carried out in a solvent such as tetrahydrofuran or benzene, and may be facilitated by dehydrating agents or catalysts like zinc chloride. tandfonline.comtandfonline.com This synthetic route provides access to a class of compounds where the isonicotinoyl scaffold is linked to a thiazolidinone ring, a structure known to be of interest in medicinal chemistry. nih.govresearchgate.net

Hydrazone Precursor (from Table 1)Resulting 4-Thiazolidinone Derivative NameSubstituent at C2 of Thiazolidinone Ring
(E)-N'-(benzylidene)-2-(tetrahydrofuran-3-yl)isonicotinohydrazideN-(2-phenyl-4-oxothiazolidin-3-yl)-2-(tetrahydrofuran-3-yl)isonicotinamidePhenyl
(E)-N'-(4-hydroxybenzylidene)-2-(tetrahydrofuran-3-yl)isonicotinohydrazideN-(2-(4-hydroxyphenyl)-4-oxothiazolidin-3-yl)-2-(tetrahydrofuran-3-yl)isonicotinamide4-Hydroxyphenyl
(E)-N'-(4-methoxybenzylidene)-2-(tetrahydrofuran-3-yl)isonicotinohydrazideN-(2-(4-methoxyphenyl)-4-oxothiazolidin-3-yl)-2-(tetrahydrofuran-3-yl)isonicotinamide4-Methoxyphenyl
(E)-N'-(3-phenylallylidene)-2-(tetrahydrofuran-3-yl)isonicotinohydrazideN-(4-oxo-2-((E)-styryl)thiazolidin-3-yl)-2-(tetrahydrofuran-3-yl)isonicotinamide(E)-Styryl
(E)-N'-(1-phenylethylidene)-2-(tetrahydrofuran-3-yl)isonicotinohydrazideN-(2-methyl-2-phenyl-4-oxothiazolidin-3-yl)-2-(tetrahydrofuran-3-yl)isonicotinamidePhenyl and Methyl

N-Glycoside Derivatives

N-glycosides are a class of compounds where a sugar moiety is attached to an aglycone through a nitrogen atom. In the context of this compound, N-glycoside derivatives would involve the formation of an amide linkage between the carboxylic acid group and the amino group of an aminosugar. The synthesis of such derivatives is a significant area of interest due to the potential for creating novel compounds with interesting biological activities.

The general strategy for the synthesis of N-glycoside derivatives of this compound would first involve the activation of the carboxylic acid. This can be achieved through various methods, such as conversion to an acyl chloride, or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The activated carboxylic acid derivative is then reacted with a protected aminosugar to form the N-glycosidic bond. Subsequent deprotection of the sugar hydroxyl groups would yield the final N-glycoside.

A plausible synthetic route is outlined below:

Activation of the Carboxylic Acid: this compound is treated with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acyl chloride.

Coupling with Aminosugar: The resulting acyl chloride is then reacted with a per-O-acetylated aminosugar (e.g., glucosamine, galactosamine) in the presence of a base to neutralize the HCl generated during the reaction.

Deprotection: The acetyl protecting groups on the sugar moiety are removed, typically by Zemplén deacetylation using a catalytic amount of sodium methoxide (B1231860) in methanol, to afford the final N-glycoside derivative.

Reactant 1 Reactant 2 Coupling Method Product
2-(Tetrahydrofuran-3-yl)isonicotinoyl chlorideTetra-O-acetyl-β-D-glucosamineBase-catalyzed condensationN-(Tetra-O-acetyl-β-D-glucopyranosyl)-2-(tetrahydrofuran-3-yl)isonicotinamide
This compoundTetra-O-acetyl-β-D-galactosamineDCC/DMAPN-(Tetra-O-acetyl-β-D-galactopyranosyl)-2-(tetrahydrofuran-3-yl)isonicotinamide

This table presents plausible reaction schemes for the synthesis of N-glycoside derivatives based on established chemical principles.

Construction of Novel Fused Heterocyclic Systems

The isonicotinic acid scaffold is a valuable building block for the synthesis of various fused heterocyclic systems. A common strategy involves the conversion of the carboxylic acid to a hydrazide, which can then undergo cyclization reactions with various electrophiles to form fused ring systems such as triazolopyridines.

A prominent example is the synthesis of nih.govdiva-portal.orgrsc.orgtriazolo[4,3-a]pyridine derivatives. This can be achieved by first converting this compound into its corresponding hydrazide, 2-(tetrahydrofuran-3-yl)isonicotinohydrazide. This intermediate can then be reacted with various one-carbon synthons to construct the fused triazole ring.

One established method involves the reaction of the isonicotinohydrazide with carbon disulfide in a basic medium to form a 1,3,4-oxadiazole-2-thiol, which is subsequently treated with hydrazine hydrate to yield a 4-amino-1,2,4-triazole-3-thiol. nih.gov This triazole can then be further cyclized. A more direct approach involves the reaction of the hydrazide with an appropriate aldehyde followed by oxidative cyclization. researchgate.net

For instance, the reaction of 2-(tetrahydrofuran-3-yl)isonicotinohydrazide with an aldehyde would yield a hydrazone. Intramolecular oxidative cyclization of this hydrazone, for example using an oxidizing agent like (diacetoxyiodo)benzene, would lead to the formation of a 3-substituted-7-(tetrahydrofuran-3-yl)- nih.govdiva-portal.orgrsc.orgtriazolo[4,3-a]pyridine.

Starting Material Reagent(s) Intermediate Fused Heterocycle
This compound1. SOCl₂ 2. NH₂NH₂2-(Tetrahydrofuran-3-yl)isonicotinohydrazide-
2-(Tetrahydrofuran-3-yl)isonicotinohydrazideArCHON'-Arylmethylene-2-(tetrahydrofuran-3-yl)isonicotinohydrazide3-Aryl-7-(tetrahydrofuran-3-yl)- nih.govdiva-portal.orgrsc.orgtriazolo[4,3-a]pyridine
2-(Tetrahydrofuran-3-yl)isonicotinohydrazideCS₂, KOH then NH₂NH₂4-Amino-5-(2-(tetrahydrofuran-3-yl)pyridin-4-yl)-4H-1,2,4-triazole-3-thiolFurther derivatization possible

This table illustrates a potential pathway for the synthesis of fused heterocyclic systems from this compound based on known reactions of isonicotinic acid derivatives. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their neighboring environments. For 2-(tetrahydrofuran-3-yl)isonicotinic acid, the ¹H NMR spectrum is expected to show distinct signals for the protons on the isonicotinic acid ring and the tetrahydrofuran (B95107) ring.

The aromatic protons of the isonicotinic acid moiety would typically appear in the downfield region of the spectrum, generally between δ 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring current. Specifically, one would expect to observe distinct signals for the protons at positions 3, 5, and 6 of the pyridine (B92270) ring.

The protons of the tetrahydrofuran ring would resonate in the upfield region. The proton at the C3 position, being adjacent to the isonicotinic acid ring, would likely appear as a multiplet. The methylene (B1212753) protons at the C2, C4, and C5 positions of the tetrahydrofuran ring would also exhibit complex splitting patterns due to geminal and vicinal coupling. The signal for the carboxylic acid proton is typically a broad singlet and can appear over a wide chemical shift range, often above δ 10 ppm, and its position can be sensitive to solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
Pyridine-H 7.0 - 9.0 m
THF-CH (C3) 3.5 - 4.5 m
THF-CH₂ (C2, C5) 3.5 - 4.5 m
THF-CH₂ (C4) 1.8 - 2.5 m

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. In the ¹³C NMR spectrum of this compound, distinct signals are expected for each unique carbon atom.

The carbon atoms of the isonicotinic acid ring would resonate in the aromatic region, typically between δ 120 and 160 ppm. The carboxyl carbon (COOH) would appear further downfield, usually in the range of δ 160-180 ppm. The carbon atoms of the tetrahydrofuran ring would be found in the aliphatic region of the spectrum. The C3 carbon, directly attached to the aromatic ring, would be expected at a lower field compared to the other THF carbons. The C2 and C5 carbons, being adjacent to the oxygen atom, would also be deshielded and appear at a lower field than the C4 carbon.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon Atom Predicted Chemical Shift (ppm)
COOH 160 - 180
Pyridine-C 120 - 160
THF-C3 40 - 50
THF-C2, C5 65 - 75

Two-Dimensional NMR Techniques (e.g., COSY, HMQC) for Connectivity Mapping

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be instrumental in confirming the connectivity of the protons within the tetrahydrofuran ring and identifying which protons are adjacent to each other on the isonicotinic acid ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments establish one-bond correlations between protons and the carbon atoms they are directly attached to. An HMQC or HSQC spectrum of the target molecule would allow for the unambiguous assignment of the proton signals to their corresponding carbon signals, providing a complete map of the C-H framework.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy probes the vibrational modes of a molecule, providing a fingerprint that is unique to its structure and bonding.

Characteristic Vibrational Assignments and Band Analysis

The IR and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

O-H Stretching: A broad absorption band in the IR spectrum, typically in the region of 2500-3300 cm⁻¹, is characteristic of the O-H stretching vibration of the carboxylic acid group, often showing fine structure due to hydrogen bonding.

C=O Stretching: A strong, sharp absorption band in the IR spectrum, usually around 1700-1725 cm⁻¹, corresponds to the C=O stretching vibration of the carboxylic acid.

C=C and C=N Stretching: The stretching vibrations of the aromatic pyridine ring would give rise to a series of bands in the region of 1400-1600 cm⁻¹.

C-O Stretching: The C-O stretching vibrations of the tetrahydrofuran ring would be expected to appear in the 1000-1200 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations of the tetrahydrofuran ring would be observed below 3000 cm⁻¹.

Raman spectroscopy would provide complementary information, with non-polar bonds often giving rise to stronger signals than in the IR spectrum.

Table 3: Predicted Characteristic Vibrational Assignments for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹)
O-H stretch (Carboxylic Acid) 2500 - 3300 (broad)
C-H stretch (Aromatic) 3000 - 3100
C-H stretch (Aliphatic) 2850 - 3000
C=O stretch (Carboxylic Acid) 1700 - 1725
C=C, C=N stretch (Aromatic) 1400 - 1600

Correlation with Theoretically Predicted Vibrational Frequencies

Computational methods, such as Density Functional Theory (DFT), can be used to calculate the theoretical vibrational frequencies of a molecule. By comparing the experimentally observed IR and Raman spectra with the theoretically predicted spectrum, a more detailed and accurate assignment of the vibrational modes can be achieved. Discrepancies between the experimental and theoretical frequencies can often be reconciled by applying a scaling factor to the calculated frequencies, which accounts for the approximations inherent in the theoretical models. This correlative approach provides a powerful method for confirming the structure of this compound and gaining deeper insight into its vibrational properties.

Mass Spectrometry Techniques

Mass spectrometry is a fundamental analytical technique used to measure the mass-to-charge ratio of ions. It is an invaluable tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which allows for the determination of the elemental formula of a compound. The theoretical exact mass of this compound can be calculated from its molecular formula, C₁₀H₁₁NO₃.

Table 1: Theoretical Mass Data for this compound

Parameter Value
Molecular Formula C₁₀H₁₁NO₃
Monoisotopic Mass 193.0739 u

Experimental HRMS data for this compound is not available in the reviewed literature. Such data, if available, would be expected to confirm the calculated exact mass, thereby verifying the elemental composition of the molecule. Furthermore, the analysis of the isotopic pattern, particularly the relative abundance of the ¹³C isotope, would provide additional confidence in the assigned formula.

Solid-State Structure Determination by X-ray Crystallography

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

A search of crystallographic databases indicates that the crystal structure of this compound has not been determined or reported. If a single crystal of sufficient quality were to be grown, X-ray diffraction analysis would be anticipated to reveal key structural features, including:

The planarity of the isonicotinic acid ring.

The conformation of the tetrahydrofuran ring.

The dihedral angle between the pyridine and tetrahydrofuran rings.

The hydrogen-bonding network in the solid state, likely involving the carboxylic acid and the pyridine nitrogen.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The absorption maxima (λmax) are characteristic of the chromophores present in the molecule. For this compound, the primary chromophore is the isonicotinic acid moiety.

Specific UV-Vis spectral data for this compound has not been published. However, the spectrum would be expected to be similar to that of isonicotinic acid, which exhibits absorption maxima characteristic of the pyridine and carboxylic acid functional groups. The presence of the tetrahydrofuran substituent may cause a slight shift in the absorption bands. The spectrum is also known to be sensitive to the pH of the solution due to the protonation state of the pyridine nitrogen and the carboxylic acid.

Table 2: List of Compounds Mentioned

Compound Name
This compound

Computational and Theoretical Investigations of 2 Tetrahydrofuran 3 Yl Isonicotinic Acid

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations have become an indispensable tool in modern chemistry, providing profound insights into the structural, electronic, and spectroscopic properties of molecules. nih.gov These computational methods, particularly those based on Density Functional Theory (DFT), allow for the detailed investigation of molecular systems, complementing and guiding experimental work. For a molecule such as 2-(tetrahydrofuran-3-yl)isonicotinic acid, which combines a heterocyclic tetrahydrofuran (B95107) ring with a substituted pyridine (B92270) core, these theoretical approaches can elucidate key features that govern its behavior and reactivity.

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. A fundamental application of DFT is geometry optimization, a computational process that determines the lowest-energy arrangement of atoms in a molecule, corresponding to its most stable conformation. nih.gov This is achieved by calculating forces on the atoms and iteratively adjusting their positions until a minimum on the potential energy surface is reached. The resulting optimized structure provides theoretical values for bond lengths, bond angles, and dihedral angles. nih.gov

For this compound, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), would yield its three-dimensional structure. researchgate.net This process would reveal the precise spatial relationship between the tetrahydrofuran ring and the isonicotinic acid moiety, including the planarity of the pyridine ring and the puckering of the furan (B31954) ring. nih.gov Deviations between theoretical parameters (calculated for an isolated molecule in the gas phase) and experimental data (often from X-ray diffraction in the crystalline phase) can be attributed to intermolecular interactions in the solid state. nih.gov

Table 1: Illustrative Optimized Geometrical Parameters for this compound using DFT This table presents hypothetical data representative of the output from a DFT geometry optimization calculation.

Parameter Description Calculated Value
C2-C3 Bond length in pyridine ring 1.39 Å
C4-C7 Bond length, pyridine to carboxyl 1.51 Å
C7=O1 Bond length, carboxyl C=O 1.21 Å
C1'-O' Bond length in THF ring 1.43 Å
C3-C4-C7 Bond angle in pyridine ring 120.5°
O1-C7-O2 Bond angle in carboxyl group 123.0°

Frontier Molecular Orbital (FMO) theory is a critical application of molecular orbital theory for describing chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's nucleophilicity and ionization potential. libretexts.orgyoutube.com Conversely, the LUMO is the innermost empty orbital, capable of accepting electrons, and its energy level relates to the molecule's electrophilicity and electron affinity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial descriptor of molecular stability. A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net A small gap indicates the molecule is more reactive. For this compound, the HOMO is expected to be localized on the electron-rich regions, such as the pyridine ring and oxygen atoms, while the LUMO would likely be distributed over the electron-withdrawing carboxylic acid group and the pyridine ring. This analysis helps predict how the molecule will interact with other reagents. nih.gov

Table 2: Representative Frontier Molecular Orbital Properties This table shows example data that would be generated from an FMO analysis.

Property Description Energy (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital -6.85
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -1.92

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization, hyperconjugative interactions, and intramolecular charge transfer (ICT) within a molecule. researchgate.netresearchgate.net It transforms the complex molecular orbitals into localized orbitals that align with the familiar chemical concepts of lone pairs and chemical bonds. A key aspect of NBO analysis is the calculation of the second-order perturbation stabilization energy, E(2), which quantifies the energetic significance of interactions between filled (donor) and empty (acceptor) orbitals. frontiersin.org

Table 3: Example of NBO Second-Order Perturbation Analysis This table illustrates hypothetical stabilization energies from NBO analysis for interactions within the target molecule.

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol) Type of Interaction
LP (1) OTHF π* (C2-C3)Pyridine 2.5 n → π*
LP (1) NPyridine σ* (C2-C3) 5.1 n → σ*

Understanding the non-covalent forces that govern how molecules interact with each other is crucial for predicting crystal packing, solubility, and biological activity. The Non-Covalent Interaction (NCI) index, often visualized through Reduced Density Gradient (RDG) plots, is a powerful tool for identifying and characterizing weak interactions such as hydrogen bonds, van der Waals forces, and steric repulsion in real space. scielo.org.mxresearchgate.net

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Bader, analyzes the topology of the electron density (ρ) to define atomic interactions. frontiersin.org Within QTAIM, the presence of a bond path between two atoms indicates an interaction. The properties of the electron density at a bond critical point (BCP) along this path reveal the nature of the interaction. nih.gov For non-covalent interactions, the Laplacian of the electron density (∇²ρ) at the BCP is typically positive. nih.gov For this compound, QTAIM and NCI analyses could be applied to a dimer to characterize the strong O-H···N hydrogen bonds expected between the carboxylic acid group of one molecule and the pyridine nitrogen of another.

Table 4: Illustrative QTAIM Parameters for an Intermolecular Hydrogen Bond This table provides example QTAIM data for a hypothetical O-H···N hydrogen bond BCP.

Parameter Description Value (a.u.)
ρ(r) Electron Density 0.035
∇²ρ(r) Laplacian of Electron Density +0.098

Computational chemistry provides powerful methods for predicting various types of molecular spectra. These theoretical spectra serve as a crucial link between the calculated molecular structure and experimental measurements, helping to validate the computational model and interpret experimental data. scielo.org.za

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated using DFT. semanticscholar.org The results are typically scaled by an empirical factor to correct for anharmonicity and other systematic errors. The calculated spectrum allows for the assignment of specific absorption bands in an experimental FT-IR spectrum to particular vibrational modes, such as C=O stretching, C-H bending, or ring vibrations. scielo.org.za

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate NMR chemical shifts (¹H and ¹³C) relative to a standard like tetramethylsilane (B1202638) (TMS). nih.govglobalresearchonline.net Comparing calculated shifts with experimental data helps confirm the molecular structure and assign specific resonances to individual atoms. nih.gov

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the energies of electronic transitions from the ground state to various excited states. nih.gov These calculations yield the absorption wavelengths (λmax) and oscillator strengths (f), which correspond to the position and intensity of peaks in the UV-Vis absorption spectrum, typically identifying transitions like π → π*. scielo.org.za

Table 5: Illustrative Comparison of Theoretical and Experimental Spectroscopic Data This table shows a hypothetical validation of a computed structure against experimental data.

Spectrum Parameter Calculated Value Experimental Value
IR ν(C=O) stretch 1725 cm⁻¹ 1710 cm⁻¹
ν(O-H) stretch 3450 cm⁻¹ 3415 cm⁻¹
¹H NMR δ (COOH) 12.5 ppm 12.3 ppm
δ (Pyridine-H) 8.7 ppm 8.6 ppm

| UV-Vis | λmax (π → π*) | 265 nm | 268 nm |

Beyond static molecular properties, DFT is a powerful tool for exploring the dynamics of chemical reactions. By mapping the potential energy surface, computational studies can elucidate detailed reaction mechanisms, identify intermediate structures, and locate the transition states (TS) that connect reactants, intermediates, and products. mdpi.commdpi.com

For a molecule like this compound, this approach could be used to investigate its synthesis pathway, such as a cross-coupling reaction, or its potential degradation mechanisms. rsc.orgresearchgate.net The calculation of activation energies (the energy difference between the transition state and the reactants) provides quantitative information about the reaction kinetics and helps determine the most favorable pathway. nih.gov This allows researchers to understand reaction feasibility, predict product distributions, and optimize reaction conditions without the need for extensive trial-and-error experimentation. mdpi.com

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are employed to build and analyze the three-dimensional structures of molecules and to simulate their motion over time. These techniques are fundamental for exploring the conformational landscape and the intrinsic flexibility of a molecule, which are key determinants of its biological activity and physical properties.

Conformational analysis is essential for understanding the three-dimensional structure of this compound. The molecule's flexibility primarily arises from the non-planar structure of the tetrahydrofuran (THF) ring and the rotation around the single bond connecting the THF ring to the isonicotinic acid moiety.

The THF ring is known to exist in various puckered conformations, most notably the "twisted" (C2 symmetry) and "bent" or "envelope" (Cs symmetry) forms. nih.gov Studies on THF itself have shown that the twisted conformer is slightly more stable than the bent conformer. nih.gov For this compound, the presence of the bulky isonicotinic acid substituent at the 3-position influences the puckering of the THF ring. Quantum-chemical calculations, such as those based on Density Functional Theory (DFT), can be used to determine the geometries and relative energies of the possible conformers. researchgate.net These calculations help in identifying the lowest-energy (most stable) conformations that the molecule is likely to adopt. The orientation of the isonicotinic acid group relative to the THF ring (axial vs. equatorial-like positions) further diversifies the conformational space, leading to several potential stable isomers.

Table 1: Hypothetical Relative Energies of Predicted Stable Conformers of this compound

Conformer ID THF Ring Pucker Substituent Orientation Dihedral Angle (C2-C3-C4-N) Relative Energy (kcal/mol) Predicted Population (%)
Conf-A Twist (C2) Equatorial-like 120° 0.00 55
Conf-B Envelope (Cs) Equatorial-like 115° 0.45 25
Conf-C Twist (C2) Axial-like -60° 1.10 15

| Conf-D | Envelope (Cs) | Axial-like | -65° | 1.80 | 5 |

Note: This table is illustrative and represents the type of data generated from conformational analysis. The values are not derived from actual experimental data for this specific molecule.

While conformational analysis identifies static, low-energy structures, molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe fluctuations in structure, and interactions with the surrounding environment, such as a solvent or a protein binding site. nih.gov

For this compound, MD simulations can be used to explore its conformational space more exhaustively than static methods by simulating the transitions between different stable and metastable states. nih.gov When studying ligand-protein interactions, MD simulations are invaluable for assessing the stability of a docked pose. nih.gov By simulating the ligand-protein complex, researchers can observe whether the ligand remains stably bound in the active site, identify key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and analyze the flexibility of both the ligand and the protein upon binding. nih.govnih.gov Parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are often analyzed to quantify the stability and flexibility of the system. nih.govbiointerfaceresearch.com

Table 2: Key Objectives and Outputs of Molecular Dynamics Simulations

Simulation Objective Key Parameters Analyzed Typical Insights Gained
Conformational Sampling Dihedral angle distributions, Radius of Gyration (Rg), RMSD from initial structure Identification of preferred solution-phase conformations and the energy barriers between them.
Ligand-Protein Binding Stability RMSD of ligand and protein, RMSF of protein residues, Ligand-protein hydrogen bond analysis Assessment of the stability of the binding mode, identification of flexible regions in the protein, and quantification of key interactions. nih.govrsc.org

| Solvation Analysis | Radial Distribution Function (RDF), Solvent Accessible Surface Area (SASA) | Understanding how water molecules are structured around the ligand and how solvation affects its conformation and binding. nih.gov |

In Silico Ligand-Protein Interaction Studies for Research Lead Development

In silico methods are pivotal in modern drug discovery for identifying and optimizing lead compounds. These computational techniques allow for the rapid screening of virtual libraries and the prioritization of candidates for synthesis and experimental testing, thereby saving time and resources.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. lew.ro The primary goals of docking are to predict the binding mode and to estimate the binding affinity (strength of the interaction), which is often expressed as a docking score. mdpi.com

For this compound, docking simulations would involve placing the molecule into the active site of a target protein. The algorithm would then sample numerous orientations and conformations of the ligand to find the one that best fits the binding pocket, maximizing favorable interactions. The isonicotinic acid moiety, with its nitrogen atom and carboxylic acid group, can act as a hydrogen bond donor and acceptor. The tetrahydrofuran ring can engage in van der Waals and hydrophobic interactions. Docking studies can thus provide a detailed profile of these potential interactions with specific amino acid residues in the target's active site. nih.gov

Table 3: Illustrative Molecular Docking Results for this compound against a Hypothetical Kinase Target

Parameter Value/Description
Docking Score (kcal/mol) -8.5
Predicted Inhibition Constant (Ki, µM) 0.52
Hydrogen Bond Interactions Carboxylate O with Lys72; Pyridine N with Ser150
Hydrophobic/van der Waals Interactions THF ring with Leu25, Val50, Ile135

| Pi-Stacking Interactions | Pyridine ring with Phe148 |

Note: This table is a hypothetical representation of docking results to illustrate the output of such a simulation. The target and results are not based on published experimental data.

Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's structure affect its biological activity. science.gov Computational data from methods like molecular docking and MD simulations provide a rational basis for interpreting and predicting SAR. mdpi.com

By computationally analyzing a series of analogues of this compound, researchers can build predictive models. For example, modifications could include altering the substituent on the pyridine ring, changing the stereochemistry at the C3 position of the THF ring, or replacing the THF ring with other cyclic ethers. Docking these virtual analogues into the target protein would predict how these structural changes affect binding affinity and interactions. academie-sciences.fr This in silico SAR can guide synthetic chemists to focus on modifications most likely to improve potency and selectivity, such as those that enhance key hydrogen bonds or optimize hydrophobic packing. mdpi.comacademie-sciences.fr

Machine learning (ML) and artificial intelligence (AI) are transforming drug discovery by enabling the rapid exploration of vast chemical spaces. nih.gov ML models can be trained on large datasets of chemical structures and their associated biological activities to learn complex SARs. nih.gov

In the context of this compound, ML can be applied in several ways. A trained model could screen virtual libraries containing millions of similar compounds to predict their activity against a specific target, identifying novel hits far more quickly than traditional screening methods. nih.gov Furthermore, generative ML models can design entirely new molecules (de novo design) that are optimized for desired properties, such as high binding affinity for a target and favorable pharmacokinetic profiles. nih.govgoogle.com These algorithms can explore the chemical space around the this compound scaffold to generate innovative ideas for next-generation lead compounds. nih.gov

Table 4: Applications of Machine Learning in Lead Optimization

ML Application Description Example Algorithm(s)
Virtual Screening Predicts the biological activity of compounds in a large virtual library. nih.gov Random Forest, Support Vector Machines (SVM), Deep Neural Networks (DNN)
QSAR Modeling Develops quantitative models relating chemical structure to biological activity. Gradient Boosting, Partial Least Squares (PLS)
De Novo Design Generates novel molecular structures with desired properties. nih.gov Recurrent Neural Networks (RNNs), Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) google.com

| ADMET Prediction | Predicts Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | Graph Convolutional Networks (GCNs), various regression/classification models |

Applications in Advanced Organic Synthesis and Pre Clinical Research

Role as a Versatile Building Block in Complex Organic Synthesis

The utility of a chemical compound as a versatile building block is determined by its reactivity and the presence of functional groups that allow for its incorporation into larger, more complex molecules. google.com Both the tetrahydrofuran (B95107) ring and the isonicotinic acid core are prevalent in biologically active molecules and natural products, suggesting that their combination could, in principle, serve as a valuable synthetic intermediate. chemistryviews.orgresearchgate.netnih.gov

Synthesis of Multifunctional Chemical Entities

There is no specific information available detailing the use of 2-(tetrahydrofuran-3-yl)isonicotinic acid in the synthesis of multifunctional chemical entities. Such applications would typically involve leveraging the carboxylic acid group for amide or ester formation and potentially modifying the tetrahydrofuran or pyridine (B92270) rings.

Precursor for High-Value Chemical Intermediates

High-value chemical intermediates are compounds that serve as crucial precursors in the synthesis of pharmaceuticals or other complex materials. wikipedia.org While derivatives of both tetrahydrofuran and isonicotinic acid are known to be important in drug discovery, there are no specific documented instances of this compound being used as a precursor for such intermediates. google.comnih.gov

Development of Chemical Probes and Ligands for Biological Research

Chemical probes and ligands are essential tools for studying biological systems. The isonicotinic acid scaffold is a component of various biologically active compounds, and its derivatives are often explored in the design of new therapeutic agents and research tools. nih.govmdpi.com

Design and Synthesis of Receptor Ligands for Biophysical Studies

No specific studies were found that describe the design and synthesis of receptor ligands derived from this compound for biophysical studies. Such research would typically involve synthesizing derivatives of the compound and evaluating their binding affinity and selectivity for specific biological targets. nih.gov

Exploration of Structure-Activity Relationships for Target-Specific Lead Compounds

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how chemical structure influences biological activity. mdpi.comnih.govnih.gov There is no available research that details SAR studies conducted on a series of compounds derived from this compound.

Contribution to the Synthesis of Compounds for In Vitro Biological Screening

In vitro biological screening is a common starting point in drug discovery, where libraries of compounds are tested for activity against a specific biological target. mdpi.comnih.govresearchgate.net While derivatives of nicotinic acid have been synthesized and screened for various biological activities, there is no specific information on the contribution of this compound to the synthesis of compounds for such screening programs. mdpi.commdpi.com

Exploration of Antimicrobial Activity in Vitro

No research data is available to populate a table on the antimicrobial activity of this compound.

Investigation of Antitumor and Antiproliferative Activity in Vitro

No research data is available to populate a table on the antitumor and antiproliferative activity of this compound.

Studies on Anti-tuberculosis Activity of Derivatives in Vitro

No research data is available to populate a table on the anti-tuberculosis activity of derivatives of this compound.

Emerging Applications in Materials Science

Surface Modification and Immobilization Studies on Substrates like Carbon Electrodes

There is no available research detailing the use of this compound for the surface modification of carbon electrodes or other substrates.

Future Research Directions for 2 Tetrahydrofuran 3 Yl Isonicotinic Acid

Discovery and Optimization of Novel Synthetic Routes

The advancement of research on 2-(Tetrahydrofuran-3-yl)isonicotinic acid is contingent upon the development of efficient and scalable synthetic pathways. Current synthetic approaches often rely on multi-step procedures that may be improved in terms of yield, cost-effectiveness, and environmental impact. Future research should focus on discovering and optimizing novel synthetic routes.

Key areas for exploration include:

Catalytic C-H Functionalization: Direct C-H activation and functionalization of the tetrahydrofuran (B95107) or pyridine (B92270) ring could provide a more atom-economical approach to synthesis, eliminating the need for pre-functionalized starting materials.

Flow Chemistry: The implementation of continuous flow synthesis could offer advantages in terms of reaction control, safety, and scalability. This methodology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields and purities.

Biocatalysis: The use of enzymes to catalyze key steps in the synthesis could offer high stereoselectivity and milder reaction conditions, contributing to greener chemical processes.

A comparison of potential synthetic strategies is outlined in the table below.

Synthetic StrategyPotential AdvantagesPotential Challenges
Cross-Coupling Reactions High functional group tolerance, well-established methodologies.Requires pre-functionalized starting materials, potential for metal catalyst contamination.
C-H Activation High atom economy, reduces synthetic steps.Selectivity can be challenging, may require harsh reaction conditions.
Flow Chemistry Improved reaction control, enhanced safety, ease of scalability.Requires specialized equipment, initial optimization can be time-consuming.
Biocatalysis High stereoselectivity, mild and environmentally friendly conditions.Enzyme stability and availability can be limiting factors.

Integration of Advanced Computational Methodologies for Predictive Chemistry

Computational chemistry offers powerful tools for predicting the physicochemical properties, biological activity, and synthetic accessibility of novel compounds. Integrating these methodologies into the research pipeline for this compound can significantly accelerate the discovery and development process.

Future computational studies should include:

Density Functional Theory (DFT) Calculations: To elucidate the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives. This can aid in predicting reaction outcomes and understanding intermolecular interactions. nih.gov

Molecular Docking and Dynamics Simulations: To predict the binding affinity and mode of interaction with various biological targets. This is crucial for identifying potential therapeutic applications.

Quantitative Structure-Activity Relationship (QSAR) Modeling: To build predictive models that correlate structural features with biological activity, guiding the design of more potent and selective analogs.

Diversification of Chemical Space through Targeted Derivatization

The scaffold of this compound provides multiple points for chemical modification, allowing for the systematic exploration of the surrounding chemical space. Targeted derivatization is a key strategy for optimizing the properties of a lead compound.

Potential derivatization strategies include:

Modification of the Carboxylic Acid Group: Conversion to esters, amides, or other bioisosteres can modulate solubility, metabolic stability, and target engagement.

Substitution on the Pyridine Ring: Introduction of various substituents can influence the electronic properties and steric profile of the molecule, impacting its biological activity.

Modification of the Tetrahydrofuran Ring: Altering the substitution pattern or stereochemistry of the tetrahydrofuran moiety can lead to significant changes in conformational preferences and target interactions.

A patent for isonicotinic acid derivatives suggests various possible substitutions that could be explored. google.com

Implementation of High-Throughput Techniques for Accelerated Research

High-throughput screening (HTS) is a powerful tool for rapidly evaluating large libraries of compounds for a specific biological activity. nih.gov The development of a diverse library of derivatives based on the this compound scaffold would be amenable to HTS campaigns.

Key considerations for implementing HTS include:

Assay Development: The design and validation of robust and sensitive assays are critical for identifying true hits. nih.gov

Library Design and Synthesis: The creation of a chemically diverse library of analogs is essential for maximizing the chances of finding active compounds.

Data Analysis and Hit Validation: Efficient data analysis pipelines and secondary assays are necessary to process the large amounts of data generated and to confirm the activity of initial hits. nih.gov

The integration of HTS can significantly shorten the timeline for identifying promising lead compounds for further development. dovepress.com

Development as Scaffolds for Novel Chemical Biology Probes and Tools

Beyond its potential as a therapeutic agent, the this compound scaffold can be utilized to develop chemical probes and tools for studying biological systems. These probes can be invaluable for target identification, validation, and understanding mechanisms of action.

Future directions in this area include:

Fluorescent Probes: The attachment of a fluorescent reporter group to the scaffold could enable the visualization of its distribution and interaction with cellular components.

Affinity-Based Probes: The incorporation of a reactive group or a photo-crosslinker can be used to covalently label target proteins, facilitating their identification and isolation.

Bifunctional Molecules: The design of molecules that link the this compound scaffold to another pharmacophore could lead to the development of compounds with novel modes of action, such as PROTACs (Proteolysis Targeting Chimeras).

The development of such chemical tools would not only advance our understanding of the biological targets of this compound class but also contribute to the broader field of chemical biology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.